1,4-Diiodo-2,5-dimethoxybenzene
Overview
Description
1,4-Diiodo-2,5-dimethoxybenzene is a chemical compound with the molecular formula C8H8I2O2 . It has a molecular weight of 389.96 . It is used as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes .
Synthesis Analysis
The synthesis of 1,4-Diiodo-2,5-dimethoxybenzene involves several steps. It has been used in the preparation of poly [(9,9-bis (6- (dibromohexyl)-2,7-fluorene))- alt -1,4- (2,5-dimethoxybenzene)], a water-soluble polyfluorene derivative .Molecular Structure Analysis
The molecular structure of 1,4-Diiodo-2,5-dimethoxybenzene is represented by the SMILES notation COc1cc(c(cc1I)OC)I . The InChI code for the compound is 1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 .Chemical Reactions Analysis
1,4-Diiodo-2,5-dimethoxybenzene can undergo various chemical reactions. For instance, when 1,4-dimethoxybenzene reacts with the carbocation generated from tert-butyl alcohol, a trisubstituted product, 1-tert-butyl-2,5-dimethoxybenzene is generated .Physical And Chemical Properties Analysis
1,4-Diiodo-2,5-dimethoxybenzene is a solid at 20 degrees Celsius . It has a molecular weight of 389.96 .Scientific Research Applications
Synthesis and Chemical Reactions
1,4-Diiodo-2,5-dimethoxybenzene serves as a precursor in various chemical syntheses. For instance, it is used in the Heck reaction to synthesize derivatives like 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene, demonstrating its utility in creating complex organic compounds (Molano, Sierra, & Ochoa-Puentes, 2015). Additionally, its derivatives have been explored for their electrochemical properties, such as in the case of 2,5-di-tert-butyl-1,4-dimethoxybenzene, which is studied for its role in lithium-ion batteries (Chen & Amine, 2007).
Medical Intermediate Molecule Synthesis
It's also important in the synthesis of medical intermediate molecules. For example, 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a molecule used in treating psychotic and schizophrenic psychosis, is prepared from 1,4-dimethoxybenzene, showcasing its relevance in pharmaceutical research (Z. Zhimin, 2003).
Battery Technology
In the field of battery technology, derivatives of 1,4-Diiodo-2,5-dimethoxybenzene, such as 1,4-dimethoxybenzene derivatives, are chosen for their high open-circuit potentials and electrochemical reversibility, crucial for non-aqueous redox flow batteries. However, improving their chemical stability remains a challenge, which is being addressed through novel substitutions in the arene ring (Jingjing Zhang et al., 2017).
Organic Chemistry Research
The compound is also integral to various organic chemistry research. For instance, fused 1,4-dimethoxybenzenes can be oxidized to benzoquinones, demonstrating its versatility in organic reactions (D. W. Kim, Choi, Lee, & Chi, 2001).
Electrochemical Studies
Electrochemical studies involving 1,4-Diiodo-2,5-dimethoxybenzene derivatives provide insights into their redox behaviors, which are crucial for applications in energy storage systems (Lee Moshurchak, Buhrmester, & Dahn, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-diiodo-2,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVOXVCTGAISRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348627 | |
Record name | 1,4-diiodo-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diiodo-2,5-dimethoxybenzene | |
CAS RN |
51560-21-5 | |
Record name | 1,4-diiodo-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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